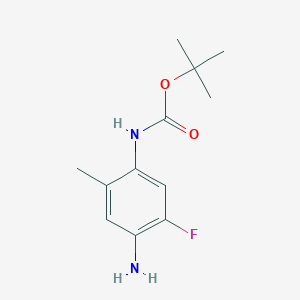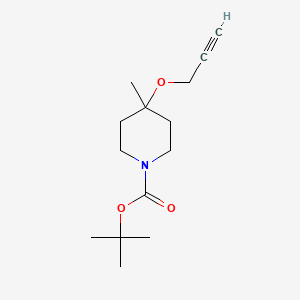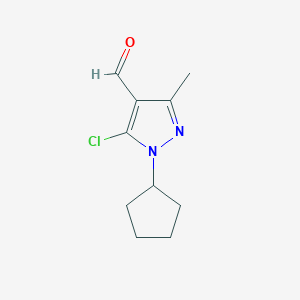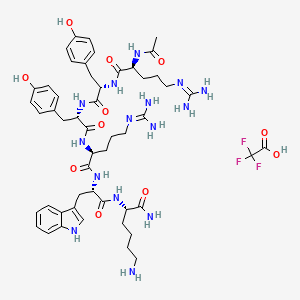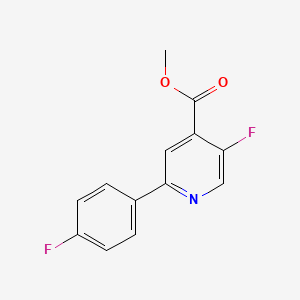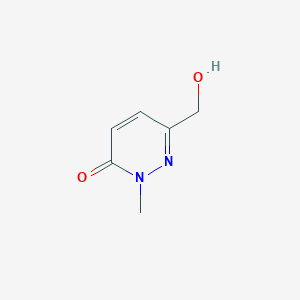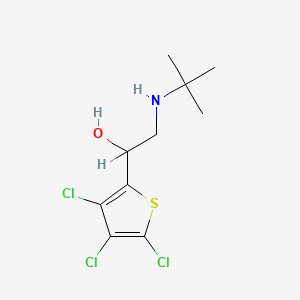
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol is a chemical compound with a complex structure that includes a tert-butylamino group, a trichlorothienyl group, and an ethanol moiety
Méthodes De Préparation
The synthesis of 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol typically involves the reaction of 3,4,5-trichloro-2-thiophenecarboxaldehyde with tert-butylamine, followed by reduction with a suitable reducing agent to yield the desired ethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Applications De Recherche Scientifique
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological molecules .
Comparaison Avec Des Composés Similaires
2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol can be compared with similar compounds such as:
2-(tert-Butylamino)ethanol: This compound lacks the trichlorothienyl group and has different chemical properties and applications.
2-(Butylamino)ethanol: Similar in structure but without the tert-butyl group, leading to different reactivity and uses.
3,4,5-Trichloro-2-thiophenecarboxaldehyde: The precursor in the synthesis of the target compound, with distinct chemical behavior
Propriétés
Numéro CAS |
62673-51-2 |
|---|---|
Formule moléculaire |
C10H14Cl3NOS |
Poids moléculaire |
302.6 g/mol |
Nom IUPAC |
2-(tert-butylamino)-1-(3,4,5-trichlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H14Cl3NOS/c1-10(2,3)14-4-5(15)8-6(11)7(12)9(13)16-8/h5,14-15H,4H2,1-3H3 |
Clé InChI |
ANDPBRWMYZHXRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=C(C(=C(S1)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


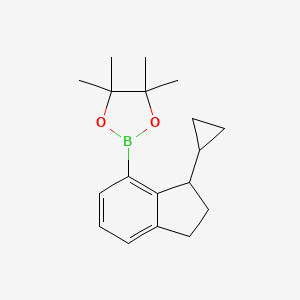
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
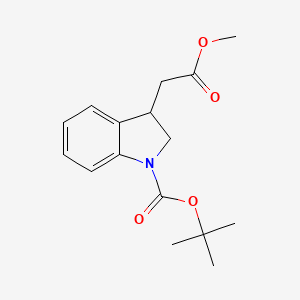

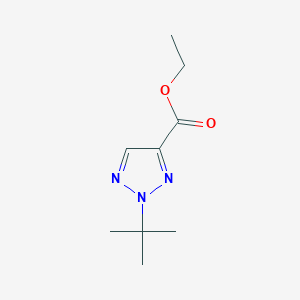

![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)
